molecular formula C8H6N4 B6154165 3-phenyl-1,2,4,5-tetrazine CAS No. 36022-11-4

3-phenyl-1,2,4,5-tetrazine

Cat. No.: B6154165
CAS No.: 36022-11-4
M. Wt: 158.16 g/mol
InChI Key: BDOSMWXSWHOGDF-UHFFFAOYSA-N
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Description

3-Phenyl-1,2,4,5-tetrazine is an organic compound with the molecular formula C8H6N4. It is a member of the tetrazine family, which is characterized by a six-membered ring containing four nitrogen atoms. This compound is known for its high thermal stability and sensitivity to light and air . It appears as a colorless to pale yellow solid and has significant applications in various scientific fields.

Preparation Methods

The synthesis of 3-phenyl-1,2,4,5-tetrazine can be achieved through several methods. One common approach involves the chlorination of 4-bromobenzoyl chloride followed by the reaction with hexachloro-1,2,3-triazine to form a substituted 4-bromo-2-thiazoline. This intermediate is then chlorinated and reduced to yield the target compound . Industrial production methods often involve similar multi-step processes, ensuring high purity and yield.

Chemical Reactions Analysis

3-Phenyl-1,2,4,5-tetrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, halogenated compounds, and dienophiles like norbornene. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-phenyl-1,2,4,5-tetrazine involves its ability to participate in highly selective cycloaddition reactions. It reacts irreversibly with strained dienophiles like norbornene, forming dihydropyrazine products and releasing nitrogen gas . This reaction is fast and efficient, making it useful for various applications in chemical biology and material science.

Comparison with Similar Compounds

3-Phenyl-1,2,4,5-tetrazine is unique due to its high thermal stability and reactivity in cycloaddition reactions. Similar compounds include:

These compounds share similar structural features but differ in their electronic properties and reactivity, making this compound particularly valuable for specific applications.

Properties

IUPAC Name

3-phenyl-1,2,4,5-tetrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-2-4-7(5-3-1)8-11-9-6-10-12-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOSMWXSWHOGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305562
Record name 3-phenyl-1,2,4,5-tetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36022-11-4
Record name NSC171110
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171110
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-phenyl-1,2,4,5-tetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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